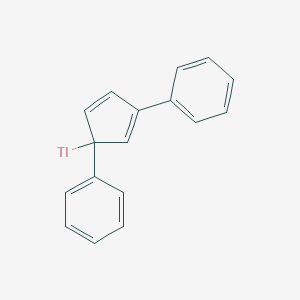
Acetic acid;2-(bromomethyl)-6-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(bromomethyl)-6-tert-butylphenol is an organic compound that features a bromomethyl group and a tert-butyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(bromomethyl)-6-tert-butylphenol typically involves the bromination of a precursor compound. One common method is the free radical bromination of 2-methyl-6-tert-butylphenol using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(bromomethyl)-6-tert-butylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include the corresponding methylated phenol.
Aplicaciones Científicas De Investigación
Acetic acid;2-(bromomethyl)-6-tert-butylphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(bromomethyl)-6-tert-butylphenol involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-tert-butylphenol: Similar structure but lacks the acetic acid group.
2-Methyl-6-tert-butylphenol: Precursor compound used in the synthesis of acetic acid;2-(bromomethyl)-6-tert-butylphenol.
4-tert-Butylphenol: Lacks the bromomethyl group and acetic acid group.
Uniqueness
This compound is unique due to the presence of both the bromomethyl and tert-butyl groups on the phenol ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
125846-29-9 |
|---|---|
Fórmula molecular |
C13H19BrO3 |
Peso molecular |
303.19 g/mol |
Nombre IUPAC |
acetic acid;2-(bromomethyl)-6-tert-butylphenol |
InChI |
InChI=1S/C11H15BrO.C2H4O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13;1-2(3)4/h4-6,13H,7H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
MQHFSBLHJALFKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)C1=CC=CC(=C1O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)




![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)



![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
